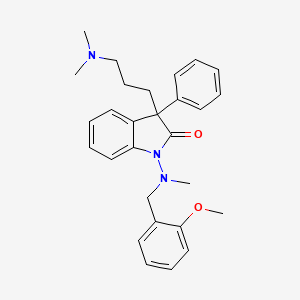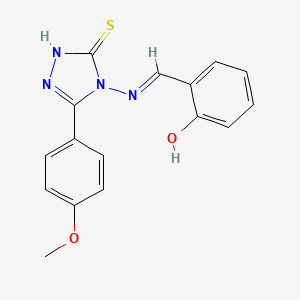![molecular formula C22H19N3O4 B12008430 4-[(4-methylbenzyl)oxy]-N'-[(E)-(3-nitrophenyl)methylidene]benzohydrazide](/img/structure/B12008430.png)
4-[(4-methylbenzyl)oxy]-N'-[(E)-(3-nitrophenyl)methylidene]benzohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(4-methylbenzyl)oxy]-N’-[(E)-(3-nitrophenyl)methylidene]benzohydrazide is a hydrazine-based compound known for its diverse applications in pharmaceutical and chemical research. This compound features a benzohydrazide core with an ether linkage and a nitrophenyl group, contributing to its unique chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-methylbenzyl)oxy]-N’-[(E)-(3-nitrophenyl)methylidene]benzohydrazide typically involves the condensation of 4-[(4-methylbenzyl)oxy]benzohydrazide with 3-nitrobenzaldehyde. The reaction is carried out under reflux conditions in the presence of an acid catalyst, such as acetic acid, to facilitate the formation of the hydrazone linkage .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent choice, and catalyst concentration, to achieve higher yields and purity on an industrial scale .
Análisis De Reacciones Químicas
Types of Reactions
4-[(4-methylbenzyl)oxy]-N’-[(E)-(3-nitrophenyl)methylidene]benzohydrazide undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine, altering the compound’s properties.
Substitution: The benzohydrazide core can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzohydrazides.
Aplicaciones Científicas De Investigación
4-[(4-methylbenzyl)oxy]-N’-[(E)-(3-nitrophenyl)methylidene]benzohydrazide has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4-[(4-methylbenzyl)oxy]-N’-[(E)-(3-nitrophenyl)methylidene]benzohydrazide involves its interaction with molecular targets through hydrogen bonding and coordination with metal ions. The hydrazone linkage and nitrophenyl group play crucial roles in its biological activity, influencing pathways related to inflammation and microbial inhibition .
Comparación Con Compuestos Similares
Similar Compounds
4-[(4-methylbenzyl)oxy]benzohydrazide: Lacks the nitrophenyl group, resulting in different chemical and biological properties.
N’-[(thiophen-2-yl)methylidene]-4-[(4-methylbenzyl)oxy]benzohydrazide: Contains a thiophenyl group instead of a nitrophenyl group, affecting its reactivity and applications.
Uniqueness
4-[(4-methylbenzyl)oxy]-N’-[(E)-(3-nitrophenyl)methylidene]benzohydrazide is unique due to its combination of a benzohydrazide core, ether linkage, and nitrophenyl group. This structure imparts distinct chemical reactivity and biological activity, making it valuable in various research fields .
Propiedades
Fórmula molecular |
C22H19N3O4 |
|---|---|
Peso molecular |
389.4 g/mol |
Nombre IUPAC |
4-[(4-methylphenyl)methoxy]-N-[(E)-(3-nitrophenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C22H19N3O4/c1-16-5-7-17(8-6-16)15-29-21-11-9-19(10-12-21)22(26)24-23-14-18-3-2-4-20(13-18)25(27)28/h2-14H,15H2,1H3,(H,24,26)/b23-14+ |
Clave InChI |
MRACIHYJRMJKIO-OEAKJJBVSA-N |
SMILES isomérico |
CC1=CC=C(C=C1)COC2=CC=C(C=C2)C(=O)N/N=C/C3=CC(=CC=C3)[N+](=O)[O-] |
SMILES canónico |
CC1=CC=C(C=C1)COC2=CC=C(C=C2)C(=O)NN=CC3=CC(=CC=C3)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[3-(4-chlorophenyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B12008356.png)
![2-methyl-N-[2,2,2-trichloro-1-(4-methoxyphenoxy)ethyl]benzamide](/img/structure/B12008360.png)

![3,4-dihydronaphtho[1,8-bc]azepin-2(1H)-one](/img/structure/B12008369.png)

![N-{2,2,2-trichloro-1-[(2-methylphenyl)amino]ethyl}heptanamide](/img/structure/B12008389.png)

![(5Z)-2-(4-Methoxyphenyl)-5-{[1-phenyl-3-(2-thienyl)-1H-pyrazol-4-YL]methylene}[1,3]thiazolo[3,2-B][1,2,4]triazol-6(5H)-one](/img/structure/B12008405.png)
![(5Z)-5-{[3-(2,5-dimethylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-(4-methoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12008410.png)

![2-[(4-chlorophenyl)methyl]-4-cyclohexyl-1-methoxybenzene](/img/structure/B12008418.png)
![5-(2,4-dichlorophenyl)-4-{[(E)-(3-methylphenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B12008422.png)
![2-{4-allyl-5-[(1-naphthylmethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B12008425.png)
![(2Z)-2-(4-butoxy-3-ethoxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B12008432.png)
